molecular formula C18H19NO3 B14943865 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B14943865
M. Wt: 297.3 g/mol
InChI Key: LPLNQOFPLCZJRQ-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and functionalized aromatic compounds.

Scientific Research Applications

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 4-Methoxyphenylhydrazine
  • 4-Methoxybenzyl chloride

Uniqueness

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H19NO3/c1-20-15-7-3-13(4-8-15)11-17-12-18(19-22-17)14-5-9-16(21-2)10-6-14/h3-10,17H,11-12H2,1-2H3

InChI Key

LPLNQOFPLCZJRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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